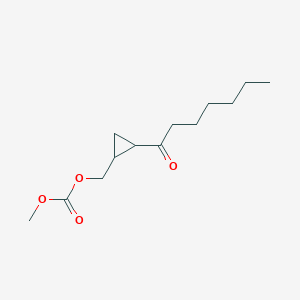![molecular formula C12H10ClF2NO3 B14379797 But-2-yn-1-yl [3-chloro-4-(difluoromethoxy)phenyl]carbamate CAS No. 88714-98-1](/img/structure/B14379797.png)
But-2-yn-1-yl [3-chloro-4-(difluoromethoxy)phenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
But-2-yn-1-yl [3-chloro-4-(difluoromethoxy)phenyl]carbamate is a chemical compound known for its unique structure and properties It consists of a but-2-yn-1-yl group attached to a carbamate moiety, which is further connected to a phenyl ring substituted with chlorine and difluoromethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of But-2-yn-1-yl [3-chloro-4-(difluoromethoxy)phenyl]carbamate typically involves the following steps:
Formation of the But-2-yn-1-yl Group: This can be achieved through the alkylation of an alkyne precursor with an appropriate alkyl halide under basic conditions.
Preparation of the Carbamate Moiety: The carbamate group can be introduced by reacting an amine with a chloroformate or carbamoyl chloride.
Coupling with the Phenyl Ring: The final step involves coupling the but-2-yn-1-yl carbamate with a phenyl ring substituted with chlorine and difluoromethoxy groups. This can be done using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
But-2-yn-1-yl [3-chloro-4-(difluoromethoxy)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to alkenes or alkanes using hydrogenation reactions.
Substitution: The chlorine and difluoromethoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) in the presence of a co-oxidant.
Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) under basic conditions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
But-2-yn-1-yl [3-chloro-4-(difluoromethoxy)phenyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of But-2-yn-1-yl [3-chloro-4-(difluoromethoxy)phenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins by binding to their active sites, thereby modulating their activity. The presence of the alkyne and carbamate groups allows for covalent modification of target molecules, leading to changes in their function and activity.
Comparación Con Compuestos Similares
But-2-yn-1-yl [3-chloro-4-(difluoromethoxy)phenyl]carbamate can be compared with other similar compounds, such as:
But-2-yn-1-yl [3-chloro-4-(trifluoromethoxy)phenyl]carbamate: Similar structure but with a trifluoromethoxy group instead of difluoromethoxy.
But-2-yn-1-yl [3-chloro-4-(methoxy)phenyl]carbamate: Similar structure but with a methoxy group instead of difluoromethoxy.
But-2-yn-1-yl [3-bromo-4-(difluoromethoxy)phenyl]carbamate: Similar structure but with a bromine atom instead of chlorine.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
88714-98-1 |
|---|---|
Fórmula molecular |
C12H10ClF2NO3 |
Peso molecular |
289.66 g/mol |
Nombre IUPAC |
but-2-ynyl N-[3-chloro-4-(difluoromethoxy)phenyl]carbamate |
InChI |
InChI=1S/C12H10ClF2NO3/c1-2-3-6-18-12(17)16-8-4-5-10(9(13)7-8)19-11(14)15/h4-5,7,11H,6H2,1H3,(H,16,17) |
Clave InChI |
CVJRQHVXLUEQQQ-UHFFFAOYSA-N |
SMILES canónico |
CC#CCOC(=O)NC1=CC(=C(C=C1)OC(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





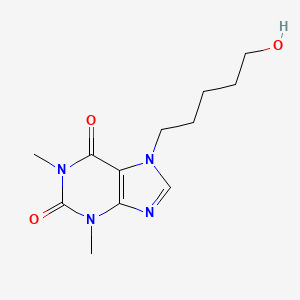
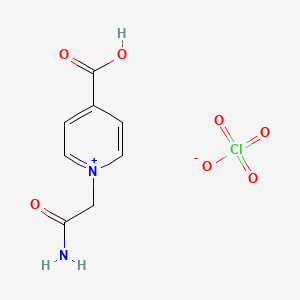
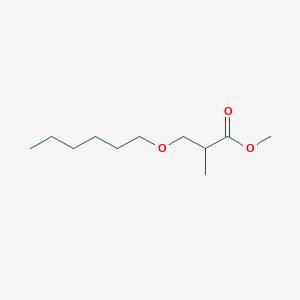
![2-[(Diphosphonomethyl)sulfanyl]benzoic acid](/img/structure/B14379763.png)
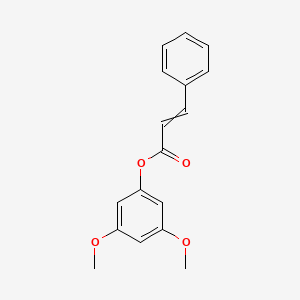
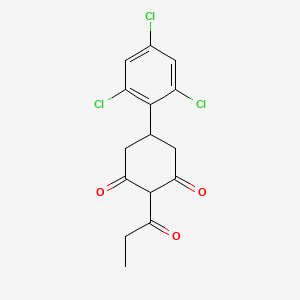

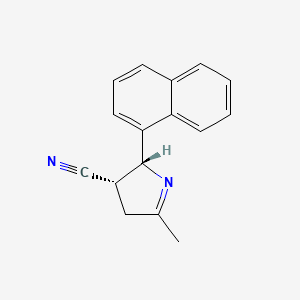

![2-Hexylidene-3-oxabicyclo[3.1.0]hexane](/img/structure/B14379790.png)
